molecular formula C14H19ClO3S B056402 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride CAS No. 112160-39-1

2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Cat. No. B056402
M. Wt: 302.8 g/mol
InChI Key: UXUOVYKDMGFUDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride involves the generation of sulfenes from sulfonyl chlorides and their subsequent reactions. For instance, the trapping reactions of sulfenes generated from sulfonyl chlorides and Et3N demonstrate the cycloadditions with 1,2,3,4,5-pentamethylcyclopentadiene, leading to the formation of cycloadducts with specific structural features (Opitz et al., 1995).

Molecular Structure Analysis

The molecular structure of derivatives similar to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have provided insights into the complex structures formed as a result of [4 + 2] cycloaddition reactions, highlighting the stereochemistry and spatial arrangement of substituents around the chroman core.

Chemical Reactions and Properties

The chemical reactivity of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride derivatives encompasses a wide range of reactions, including [4 + 2] cycloadditions and sulfonylations. These reactions have been exploited to synthesize complex molecules, indicating the versatility and reactivity of the sulfonyl chloride group in organic synthesis. The ability to undergo reactions with a variety of nucleophiles underscores its utility in constructing diverse molecular architectures (Opitz et al., 1995).

Physical Properties Analysis

While specific studies on the physical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride were not found, the physical properties of sulfonyl chlorides in general, including their boiling points, melting points, and solubility in various solvents, can be inferred to provide insights into their behavior in different chemical environments. These properties are crucial for determining the conditions under which these compounds can be handled and used in chemical reactions.

Chemical Properties Analysis

The chemical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride derivatives, such as reactivity towards nucleophiles, stability under different conditions, and the ability to participate in cycloaddition reactions, highlight their significance in synthetic organic chemistry. Their role as intermediates in the synthesis of complex organic molecules is particularly noteworthy, offering pathways to a variety of functionalized compounds.

Scientific Research Applications

  • Synthesis of (-)-Dehydrobatzelladine C : This compound has been used in the enantioselective total synthesis of (-)-Dehydrobatzelladine C, a process involving the conversion of 2,2,5,7,8-pentamethylchroman to 2,2,5,7,8-pentamethylchroman-6-sulfonamide (Collins et al., 2004).

  • Peptide Synthesis : It's used as an acid labile protecting group for the guanidino side chain functionality of arginine in peptide synthesis, demonstrating its utility in biochemical applications (Ramage & Green, 1987).

  • Sulfene Generation and Trapping : This compound is involved in trapping reactions of sulfenes generated from sulfonic acid derivatives and bases. It's used in [4 + 2] cycloadditions of pentamethylcyclopentadiene and diphenylbenzo[c]furan with sulfenes (Opitz et al., 1995).

  • Solid-Phase Synthesis of Oxazolidinones : In the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, polymer-supported sulfonyl chloride has been used. This method facilitates the preparation of oxazolidinones of high enantiopurity using enantiopure 1,2diols (Holte et al., 1998).

  • Organometallic Chemistry : It's used in the preparation of the [η5-cyclopentadienyl-η6-pentamethylanilineiron] + cation, a complex with applications in organometallic chemistry (Moinet & Raoult, 1982).

  • Synthesis of 6-Methyluracil-5-Sulfonyl Chloride : Its utility is also seen in the synthesis of 6-methyluracil-5-sulfonyl chloride, indicating its role in modified nucleoside synthesis (Pogorelova et al., 2006).

  • Metal Ions Detection : It's used in the synthesis of fluorescent compounds for the selective detection of toxic metals like antimony and thallium (Qureshi et al., 2019).

  • Protecting Group for Arginine Side Chains : It has been used as a sulfonyl-type protecting group for arginine side chains in peptide chemistry (Isidro et al., 2009).

Safety And Hazards

This compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUOVYKDMGFUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402569
Record name 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

CAS RN

112160-39-1
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112160-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride
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Synthesis routes and methods

Procedure details

The starting material for this synthesis was 2,2,5,7,8-pentamethylchroman and 77.55 g, 0.38 mol was dissolved in trichloromethane (1 liter) and cooled to 0° C. Chlorosulphonic acid (176.85 g, 1.52 mol) in a further 800 ml of solvent was added and the mixture stirred for 15 minutes at 0° C. and then for a further hour without cooling. The reaction mixture was poured onto ice and the organic layer separated off. This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine. The aqueous washings were combined and extracted with more solvent. The original organic layer and the organic extract were combined, dried over anhydrous magnesium sulphate, stirred with activated charcoal and filtered through kieselguhr. Most of the trichloromethane was removed in vacuuo and then petroleum ether (40°/60° C.) was added and the remainder of the trichloromethane was removed in vacuuo. This crude product was dissolved in more petroleum ether and the solution cooled to 0° C. and filtered to give 45.96 g of Pmc-Cl (yield 39.7%, melting point 77°-82° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
39.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride
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Reactant of Route 5
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Reactant of Route 6
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2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Citations

For This Compound
24
Citations
T Uno, E Beausoleil, RA Goldsmith, BH Levine… - Tetrahedron letters, 1999 - Elsevier
Five protected submonomers for peptoid synthesis were prepared, including N in -BOC-tryptamine, Ot-butyl tyramine, PMC-guanidino-propylamine, 6-amino-6-deoxy-d-…
Number of citations: 79 www.sciencedirect.com
S Flemer, JS Madalengoitia - Synthesis, 2007 - thieme-connect.com
An overview of the facile and high-yielding EDCI-mediated reaction of amines with N-Pmc-N′-alkyl thioureas to afford guanidines is presented, in which the general scope and …
Number of citations: 10 www.thieme-connect.com
Z Zhang, A Van Aerschot, C Hendrix, R Busson… - Tetrahedron, 2000 - Elsevier
Competitive binding of peptides containing basic amino acids to disrupt or prevent the Tat–TAR interaction could result in diminished transcription as well as translation and hence …
Number of citations: 28 www.sciencedirect.com
AL Doherty-Kirby, GA Lajoie - … A practical Guide, Kates, Steven A …, 2000 - books.google.com
Protection is warranted for a number of amino acids that have a reactive functionality on their side chain. Some amino acids (eg, Asp, Glu, Cys, Arg, Lys, His, Ser, Thr) usually require …
Number of citations: 8 books.google.com
GR Geen, JM Evans, AK Vong… - Comprehensive …, 1996 - scholar.archive.org
A large number of pharmaceutical agents containing the pyran unit that have been encountered in a survey of the literature, including patent applications and granted patents. A …
Number of citations: 30 scholar.archive.org
SL Seurynck-Servoss, MT Dohm, AE Barron - Biochemistry, 2006 - ACS Publications
Surfactant protein B (SP-B) is one of two helical, amphipathic proteins critical for the biophysical functioning of lung surfactant (LS) and hence is an important therapeutic protein. This …
Number of citations: 57 pubs.acs.org
NJ Brown, CW Wu, SL Seurynck-Servoss… - Biochemistry, 2008 - ACS Publications
The hydrophobic proteins of lung surfactant (LS), SP-B and SP-C, are critical constituents of an effective surfactant replacement therapy for the treatment of respiratory distress syndrome…
Number of citations: 65 pubs.acs.org
H Huang - 1997 - search.proquest.com
We described the syntheses and properties of Bpoc-scL-Asn (Trt)-OH, Bpoc-scL-Asn (Trt)-OPfp, Bpoc-scL-Gln (Trt)-OH and Bpoc-scL-Gln (Trt)-OPfp. These derivatives are highly …
Number of citations: 0 search.proquest.com
SL Seurynck-Servoss, NJ Brown, MT Dohm… - Colloids and Surfaces B …, 2007 - Elsevier
A crucial aspect of developing a functional, biomimetic lung surfactant (LS) replacement is the selection of the synthetic lipid mixture and surfactant proteins (SPs) or suitable mimics …
Number of citations: 38 www.sciencedirect.com
JBM Rewinkel, H Lucas, PJM Van Galen… - Bioorganic & medicinal …, 1999 - Elsevier
Replacement of the highly basic benzamidine moiety of NAPAP by the moderately basic 1-aminoisoquinoline moiety resulted in thrombin inhibitors with improved selectivity towards …
Number of citations: 61 www.sciencedirect.com

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